molecular formula C15H16O6 B1677863 Picrotoxinin CAS No. 17617-45-7

Picrotoxinin

Cat. No.: B1677863
CAS No.: 17617-45-7
M. Wt: 292.28 g/mol
InChI Key: PIMZUZSSNYHVCU-CKZDGMHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picrotoxinin is a naturally occurring compound found in the seeds of the Anamirta cocculus plant. It is a part of the picrotoxin complex, which also includes picrotin. This compound is known for its potent convulsant properties and its ability to act as a noncompetitive antagonist of gamma-aminobutyric acid (GABA) receptors .

Preparation Methods

Picrotoxinin can be isolated from the seeds of Anamirta cocculus through a series of extraction and purification steps. Additionally, several synthetic routes have been developed to produce this compound. One notable method involves the use of carvone as a stereochemical template. This synthesis includes steps such as Claisen rearrangement, organoselenium-mediated reduction of an epoxy ketone, and stereospecific construction of a glycidic ester .

Chemical Reactions Analysis

Picrotoxinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Picrotoxinin is a sesquiterpene found in the seeds of plants like Anamirta cocculus, long recognized for its potent effects on the mammalian brain due to its rapid absorption . It primarily functions as a non-competitive antagonist of γ-aminobutyric acid type A (GABA<sub>A</sub>) receptors . GABA<sub>A</sub> receptors are inhibitory ligand-gated ion channels (LGICs) crucial for neurotransmission in the central nervous system . this compound's ability to modulate these channels has made it a valuable tool in various scientific research applications .

Neuroscientific Research

  • GABAergic Signaling Studies this compound is extensively used to identify and ablate GABAergic signaling in neuroscience research . By blocking GABA<sub>A</sub> receptors, it helps researchers understand the role of GABAergic neurotransmission in various brain functions .
  • ** изучения рецепторов GABA** this compound is utilized to study the mechanisms of action on GABA receptors . It has been found to depress the conductance increase produced by GABA in a non-competitive manner . The compound's interaction with GABA<sub>A</sub> receptors has been a subject of detailed investigation, revealing how it induces shifts in GABA EC50 values and reduces maximal efficacy .
  • ** изучения нейростероидов** this compound-resistant GABA<sub>A</sub> receptor subunits have been engineered to explore the two subclasses of GABA<sub>A</sub> receptors and to examine the effects of neurosteroids .

Insecticide Research

  • ** изучения канала Chloride** this compound has been used in the study of invertebrate GABA-gated chloride channels . It can increase selectivity between invertebrate and vertebrate ion channels . This is particularly relevant in the context of insecticides like dieldrin, which antagonize both mammalian GABA<sub>A</sub> and insect RDL LGICs .
  • ** исследования GABA Receptor** this compound has been utilized to identify parts of molecules essential to high activity in housefly GABA receptors .

Other Applications

  • Stabilization and Modification Studies have explored the modification, stabilization, and activity of this compound, particularly focusing on the impact of C5 methylation . Methylation at C5 enhances synthetic access, stabilizes the scaffold against solvolysis, and increases selectivity between invertebrate and vertebrate ion channels .
  • ** определения цели продукта** this compound has been used for target identification of natural products that shorten the circadian clock .
  • ** изучения глициновых рецепторов** Picrotoxin, including this compound, has been used to study the mechanisms of action on glycine receptors (GlyRs) .

Data Table: Effects of this compound on GABA<sub>A</sub> Receptors

EffectConcentration of this compoundGABA EC50 (μM)Hill Coefficient (n)Reference
Control0 μM1.0 ± 0.11.8 ± 0.2
Rightward Shift1 μM2.1 ± 0.32.0 ± 0.3
Significant Changes in EC5010 μM6.8 ± 0.11.6 ± 0.3
Reduction in GABA Efficacy100 μM8.6 ± 1.00.5 ± 0.2

Case Studies

  • Selectivity Improvement : Research has successfully improved the selectivity index of this compound among ligand-gated ion channels and stabilized it against chemical and metabolic degradation .
  • Striga Germination : this compound has been used in the development of Striga germinator sphynolactone-7 (SPL7), which binds to a specific strigolactone receptor and provokes Striga germination, potentially addressing crop damage in Africa .
  • Terpenoid Defense Responses : this compound, along with other terpenoids, has been studied in the context of plant defense mechanisms against herbivorous insects .

Mechanism of Action

Picrotoxinin exerts its effects by antagonizing the GABA A receptor channel, which is a ligand-gated ion channel responsible for the passage of chloride ions across the cell membrane. By blocking the GABA A receptor, this compound prevents chloride ion permeability, thereby inhibiting the inhibitory influence on the target neuron . This action results in convulsant effects and stimulation of the central nervous system.

Comparison with Similar Compounds

Q & A

Q. Basic: What experimental approaches are recommended for investigating picrotoxinin's mechanism of action on GABA_A receptors?

To study this compound's antagonism, use electrophysiological recordings (e.g., voltage-clamp) on recombinant GABA_A receptors expressed in cell lines (e.g., HEK293). Pair this with competitive binding assays using radiolabeled ligands like [³H]EBOB to quantify displacement. Mutagenesis studies (e.g., RDL locus mutations in Drosophila melanogaster) can identify critical residues for binding and channel blockade .

Q. Basic: How should researchers design experiments to assess this compound's convulsant effects in vivo?

Use genetically tractable models like Drosophila melanogaster with RDL mutations. Measure seizure thresholds via standardized behavioral assays (e.g., bang-sensitive paralysis). Compare wild-type and mutant responses to isolate this compound-specific effects .

Q. Advanced: How can contradictions in this compound's reported binding sites within ion channels be resolved?

Employ cysteine mutagenesis combined with covalent chemical modification (e.g., methanethiosulfonate reagents) and electrophysiology. This allows mapping of pore-lining residues critical for this compound's activity. Cross-reference findings with structural models of GABA_A and glycine receptors .

Q. Advanced: What methodological considerations are critical for stereocontrolled synthesis of this compound?

Adopt a synthesis route featuring regio- and stereoselective formation of the [4.3.0] bicyclic core using a geminal dimethyl group at C5. Validate stereochemistry via X-ray crystallography and monitor key oxidations (C–C/C–H bond cleavage) to form the C15 lactone .

Q. Advanced: How can researchers dissect this compound's dual effects on calcium signaling and chloride channels?

Use simultaneous calcium imaging (e.g., Fura-2 AM) and patch-clamp recordings in cells co-expressing TAS2R14 and GABA_A receptors. Pharmacological inhibitors (e.g., ANO1 blockers) can isolate pathway-specific contributions .

Q. Basic: What analytical techniques ensure this compound purity and structural fidelity?

Apply HPLC coupled with mass spectrometry (LC-MS) for purity assessment. Confirm structural integrity via NMR spectroscopy , focusing on diagnostic signals (e.g., lactone carbonyl peaks at ~170 ppm) .

Q. Advanced: How should conflicting data on this compound's modulation of glycine receptors be addressed?

Compare electrophysiological responses across recombinant glycine receptor subtypes (α1, α2, α3). Use chimeric receptors to identify determinant domains (e.g., TM2 regions) and validate with cysteine accessibility assays .

Q. Basic: What frameworks (e.g., PICOT) are suitable for structuring hypothesis-driven research on this compound?

Use the PICOT framework to define:

  • Population : Neuronal cell lines or Drosophila models.
  • Intervention : this compound concentration/duration.
  • Comparison : Wild-type vs. mutant receptors.
  • Outcome : Chloride current inhibition or seizure thresholds.
  • Time : Acute (minutes) vs. chronic (hours) exposure.
    This aligns with systematic evidence synthesis methodologies .

Q. Advanced: What integrative approaches identify this compound's non-canonical targets?

Leverage high-throughput GPCR arrays and proteomic pull-down assays to screen for off-target interactions. Validate hits using CRISPR-Cas9 knockout models or siRNA silencing .

Q. Basic: How can researchers optimize dose-response studies for this compound in brain slice preparations?

Generate concentration-response curves using brain slices (e.g., hippocampal or cortical). Measure seizure-like activity via local field potential recordings. Include controls with selective GABA_A antagonists (e.g., bicuculline) to confirm specificity .

Properties

CAS No.

17617-45-7

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

(1S,3R,5R,8S,9R,12S,13S,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

InChI

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13+,14+,15-/m1/s1

InChI Key

PIMZUZSSNYHVCU-CKZDGMHMSA-N

SMILES

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4([C@@]([C@H]1C(=O)O2)(C[C@@H]5[C@@]4(O5)C(=O)O3)O)C

Canonical SMILES

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Appearance

Solid powder

Key on ui other cas no.

17617-45-7

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Picrotoxinin;  NSC 129537;  NSC-129537;  NSC129537

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.